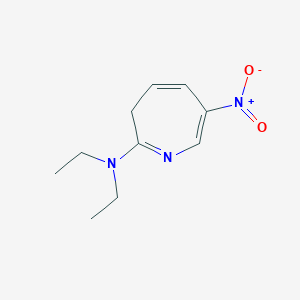

N,N-Diethyl-6-nitro-3H-azepin-2-amine

Description

Properties

CAS No. |

111409-73-5 |

|---|---|

Molecular Formula |

C10H15N3O2 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

N,N-diethyl-6-nitro-3H-azepin-2-amine |

InChI |

InChI=1S/C10H15N3O2/c1-3-12(4-2)10-7-5-6-9(8-11-10)13(14)15/h5-6,8H,3-4,7H2,1-2H3 |

InChI Key |

XERGTLQAFDMVSO-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=NC=C(C=CC1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Azepine Derivatives with Varied Substituents

- 5-Bromo-N,N-diethyl-3H-azepin-2-amine (CAS 56423-52-0)

- Structure : Shares the azepine core and diethylamine groups but substitutes bromine at position 5 instead of nitro.

- Molecular Formula : C₁₀H₁₅BrN₂ (MW: 243.15 g/mol) .

- Key Differences : Bromine, a moderate electron-withdrawing group, may reduce reactivity compared to nitro. The absence of a nitro group could decrease oxidative stability but improve metabolic resistance.

Nitro-Substituted Pyridine Analogs

N,N-Dimethyl-3-nitropyridin-2-amine (CAS 36100-38-6)

- Structure : Six-membered pyridine ring with nitro at position 3 and dimethylamine at position 2.

- Molecular Formula : C₇H₉N₃O₂ (MW: 167.17 g/mol) .

- Key Differences : Smaller ring size increases aromatic stability but reduces conformational flexibility. The dimethylamine group lowers lipophilicity compared to diethyl substituents.

- N-Methyl-6-nitropyridin-3-amine (CAS 189348-22-9) Structure: Pyridine with nitro at position 6 and methylamine at position 3. Molecular Formula: C₆H₇N₃O₂ (MW: 153.14 g/mol) . Key Differences: Positional isomerism (nitro at 6 vs.

Bipyridine and Purine Derivatives

- N,N-Dimethyl-[3,3'-bipyridin]-6-amine (CAS 882864-93-9) Structure: Bipyridine system with dimethylamine at position 4. Molecular Formula: C₁₂H₁₃N₃ (MW: 199.25 g/mol) .

N-(3-methylbut-2-en-1-yl)-7H-purin-6-amine (CAS 2365-40-4)

Data Table: Structural and Molecular Comparisons

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| N,N-Diethyl-6-nitro-3H-azepin-2-amine | Azepine | -NO₂ (6), -N(Et)₂ (2) | C₁₀H₁₇N₃O₂* | 227.26* | Flexible ring, high lipophilicity |

| 5-Bromo-N,N-diethyl-3H-azepin-2-amine | Azepine | -Br (5), -N(Et)₂ (2) | C₁₀H₁₅BrN₂ | 243.15 | Moderate EWG, improved stability |

| N,N-Dimethyl-3-nitropyridin-2-amine | Pyridine | -NO₂ (3), -N(Me)₂ (2) | C₇H₉N₃O₂ | 167.17 | Aromatic stability, lower MW |

| N-Methyl-6-nitropyridin-3-amine | Pyridine | -NO₂ (6), -NHMe (3) | C₆H₇N₃O₂ | 153.14 | Positional isomerism impacts reactivity |

| N,N-Dimethyl-[3,3'-bipyridin]-6-amine | Bipyridine | -N(Me)₂ (6) | C₁₂H₁₃N₃ | 199.25 | Extended conjugation, planar structure |

| N-(3-methylbut-2-en-1-yl)-7H-purin-6-amine | Purine | Prenyl (6) | C₁₀H₁₃N₅ | 203.25 | Nucleotide analog, fused-ring system |

*Calculated for C₁₀H₁₇N₃O₂ (hypothetical).

Key Research Findings and Implications

Electronic Effects : The nitro group in this compound likely increases electrophilicity at adjacent positions compared to bromine or methyl substituents, making it reactive in substitution or reduction reactions .

Biological Relevance : Azepines’ conformational flexibility may allow for unique binding modes in enzyme pockets, distinct from rigid pyridine or purine systems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Diethyl-6-nitro-3H-azepin-2-amine, and how do substituents influence reaction yields?

- Methodology :

- Nitro Group Introduction : Nitration of the azepine ring using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions.

- Amine Functionalization : Alkylation of the primary amine with diethyl sulfate in a basic aqueous medium (e.g., K₂CO₃) at 60–80°C.

- Yield Optimization : Substituent effects (e.g., electron-withdrawing nitro groups) may reduce reactivity; use polar aprotic solvents (DMF, DMSO) to stabilize intermediates .

Q. How can researchers characterize the purity and stability of This compound under storage conditions?

- Methodology :

- Purity Analysis : HPLC with a C18 column (UV detection at 254 nm) and mobile phase of acetonitrile/water (70:30).

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hydrolytic and oxidative stability. Nitro groups are prone to reduction; monitor for amine byproducts via LC-MS .

- Safety Note : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent nitro group degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for This compound and its analogs?

- Methodology :

- Comparative Assays : Use standardized cell lines (e.g., HEK293 or HepG2) and control compounds (e.g., N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine) to normalize potency metrics .

- Structural-Activity Analysis : Molecular docking (AutoDock Vina) to compare binding modes with targets like GPCRs or kinases. Nitro groups may enhance π-π stacking but reduce solubility .

Q. How can computational models predict the pharmacokinetic properties of This compound?

- Methodology :

- ADME Prediction : Use QSAR tools (e.g., SwissADME) to estimate logP (lipophilicity), solubility, and CYP450 metabolism. The nitro group increases logP by ~1.5 units, reducing aqueous solubility .

- Toxicity Risk : Screen for nitroso derivatives using in silico tools (e.g., Lhasa Ltd.’s Derek Nexus) to assess nitrosamine formation risks during synthesis or storage .

Q. What experimental designs mitigate the risk of nitrosamine contamination in This compound synthesis?

- Methodology :

- Process Controls : Avoid secondary/tertiary amines and nitrosating agents (e.g., NaNO₂) in reaction steps. Use scavengers like ascorbic acid to quench residual nitrosating species .

- Analytical Monitoring : LC-MS/MS with MRM transitions to detect trace nitrosamines (e.g., N-Nitrosodiethylamine) at ppb levels .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.